molecular formula C27H44O2 B12712540 3beta-Hydroxy-5beta-cholest-7-en-6-one CAS No. 39219-58-4

3beta-Hydroxy-5beta-cholest-7-en-6-one

Cat. No.: B12712540
CAS No.: 39219-58-4
M. Wt: 400.6 g/mol
InChI Key: AVFLDWQHIWZEHL-LJFHHSMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Sterol and Ecdysteroid Metabolic Pathways

The biosynthetic pathway of ecdysteroids begins with dietary cholesterol. The initial and committed step in the pathway is the conversion of cholesterol to 7-dehydrocholesterol (B119134) (7dC) by the enzyme 7-dehydrocholesterol reductase, a Rieske-domain oxygenase encoded by the Neverland gene in insects. conicet.gov.armdpi.com The subsequent series of reactions, which convert 7dC into the first recognizable ecdysteroid precursor, 5β-ketodiol (2,22,25-trideoxyecdysone), have been historically referred to as the "Black Box" of ecdysteroidogenesis. biologists.comnih.govnih.gov This term was coined due to the profound difficulty in isolating and identifying the unstable intermediate compounds involved. umn.edu

3beta-Hydroxy-5beta-cholest-7-en-6-one is a key intermediate within this "Black Box". Its formation involves several critical modifications to the 7dC molecule:

Oxidation at C-3 : The 3β-hydroxyl group of 7dC is oxidized to a 3-keto group. This oxidation is a hypothesized and critical step for the subsequent modifications of the steroid nucleus. nih.govumn.edu

Formation of the 5β (A/B cis) Ring Fusion : A fundamental characteristic of all ecdysteroids is the cis fusion between the A and B rings of the steroid nucleus. This is a crucial conformational change from the trans fusion found in cholesterol.

Introduction of the 6-oxo Group : The formation of a ketone at the C-6 position is another hallmark of this class of intermediates.

The enzymatic machinery responsible for these transformations includes a suite of enzymes, many of which are encoded by the so-called "Halloween genes." While the later steps are dominated by cytochrome P450 enzymes, the "Black Box" involves a more diverse set of enzymes, including the short-chain dehydrogenase/reductase known as Shroud, which is considered an essential component for these early conversions. biologists.combiorxiv.org Following its formation, this compound is further metabolized by subsequent enzymes in the pathway, including a series of hydroxylations at various positions on the steroid nucleus, ultimately leading to the production of ecdysone (B1671078).

Historical Overview of its Identification and Initial Research Significance

The journey to understanding ecdysteroid biosynthesis has been a long and complex endeavor. The first ecdysteroid, α-ecdysone, was isolated from silkworm pupae in 1954, but its chemical structure was not fully elucidated until 1965. encyclopedia.pub This discovery spurred decades of research to map the pathway from dietary sterols to the final active hormones. While the downstream hydroxylated products were identified with relative success, the early intermediates remained a significant puzzle.

The "Black Box" represented a major gap in the scientific understanding of steroidogenesis in insects for many years. biologists.comumn.edu Researchers theorized the existence of specific intermediates that must bridge the structural gap between 7-dehydrocholesterol and later, more polar ecdysteroids. The primary challenge was the inherent instability of these early compounds, which made their isolation from biological tissues nearly impossible. umn.edu

A significant breakthrough came in the 1970s with the identification of related compounds. For instance, research on the silkworm, Bombyx mori, demonstrated the conversion of cholesterol into 3beta-hydroxy-5alpha-cholestan-6-one and suggested it was a potential precursor to α-ecdysone. nih.gov This finding was crucial as it provided the first tangible evidence that a 6-keto steroid was involved in the pathway, directing future research. nih.gov Further progress was made through the chemical synthesis of various cholest-7-en-6-one derivatives to test their biological activity and potential as intermediates. nih.gov

In more recent times, the advent of molecular genetics and techniques such as RNA interference (RNAi) in model organisms like Drosophila melanogaster has revolutionized the study of the "Black Box." nih.gov By knocking down the expression of specific biosynthetic enzymes and then attempting to rescue the resulting molting defects by feeding the larvae with synthetic candidate intermediates, researchers have been able to functionally place compounds like this compound within the metabolic sequence. nih.gov This modern approach has finally illuminated the once-opaque "Black Box," confirming the identity and pivotal role of these transient intermediates in the synthesis of the hormones that govern the lives of insects.

Table of Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39219-58-4

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(3S,5R,9R,10R,13R,14R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h16-19,21-24,28H,6-15H2,1-5H3/t18-,19+,21-,22+,23+,24+,26-,27-/m1/s1

InChI Key

AVFLDWQHIWZEHL-LJFHHSMUSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 3beta Hydroxy 5beta Cholest 7 En 6 One

Distribution Across Biological Taxa

The occurrence of 3beta-Hydroxy-5beta-cholest-7-en-6-one has been identified in a diverse range of organisms, from terrestrial plants to insects and marine life.

Identification in Plant Systems (e.g., Ajuga reptans var. atropurpurea)

Certain plants are known to synthesize phytoecdysteroids, which are structurally similar to insect molting hormones. The hairy root culture of Ajuga reptans var. atropurpurea (a variety of bugleweed) has been a significant subject of study in this area. Research has demonstrated that this compound is an obligatory intermediate in the biosynthesis of 20-hydroxyecdysone (B1671079), a prominent phytoecdysteroid, within this plant. rsc.org Feeding experiments using deuterium-labeled cholesterol and 3beta-Hydroxy-5beta-cholest-7-en-6-ones confirmed their conversion into 20-hydroxyecdysone, solidifying the role of the target compound in the plant's metabolic pathway. rsc.org Another study further supports that a related compound, 3beta-hydroxy-5beta-cholestan-6-one, is an intermediate formed directly after cholesterol in the biosynthesis of 20-hydroxyecdysone in Ajuga hairy roots. nih.gov

Table 1: Documented Occurrence in Plant Systems

Plant SpeciesCompound RoleKey Finding
Ajuga reptans var. atropurpureaObligatory Biosynthetic IntermediateConversion to 20-hydroxyecdysone demonstrated through isotopic labeling studies. rsc.org

Presence and Role in Insect Species (e.g., Locusta migratoria, Bombyx mori)

In insects, ecdysteroids are crucial hormones that regulate molting and metamorphosis. The biosynthesis of these hormones begins with cholesterol derived from their diet. nih.govpnas.org The established ecdysteroidogenic pathway in insects such as the migratory locust (Locusta migratoria) and the silkworm (Bombyx mori) involves a series of enzymatic steps. nih.govresearchgate.netnih.govbioone.orgplos.org This pathway is understood to proceed from cholesterol to 7-dehydrocholesterol (B119134), which is then converted through several steps into a key intermediate known as 5β-ketodiol (3β,14α-dihydroxy-5β-cholest-7-en-6-one). researchgate.netresearchgate.net

Notably, the available scientific literature on the biosynthesis of ecdysone (B1671078) in these insects does not explicitly identify this compound as a direct intermediate. Instead, the pathway appears to proceed via the "black box" of reactions to form the 5β-ketodiol. tandfonline.com This highlights a potential divergence between the phytoecdysteroid pathway observed in plants like Ajuga and the endogenous ecdysteroid pathway in these insect species. For instance, studies in Locusta migratoria have investigated the conversion of related compounds like 3-dehydroketodiol (14α-hydroxy-5β-cholest-7-en-3,6-dione), indicating a complex network of steroidal modifications. nih.gov

Table 2: Ecdysteroid Precursors in Featured Insects

Insect SpeciesPrimary PrecursorKey Intermediate Documented
Locusta migratoriaCholesterol5β-ketodiol (3β,14α-dihydroxy-5β-cholest-7-en-6-one)
Bombyx moriCholesterol5β-ketodiol (3β,14α-dihydroxy-5β-cholest-7-en-6-one) researchgate.net

Isolation from Marine Organisms (e.g., Red Algae Acantophora spicifera)

Marine organisms, particularly algae, are a rich source of diverse steroidal compounds. The red algae Acantophora spicifera has been the subject of phytochemical investigations to isolate and identify its constituent steroids. These studies have successfully identified a range of sterols and steroids, including 5a-cholestane-3,6-dione, cholest-4-ene-3-one, and 11a-hydroxy-5a-cholestane-3,6-dione. researchgate.net However, based on available research, the compound this compound has not been reported as an isolate from Acantophora spicifera. researchgate.netresearchgate.net

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Purification from Complex Biological Matrices

The isolation and purification of specific steroids like this compound from complex biological extracts—be it from plant tissues, insects, or marine algae—demand a combination of sophisticated separation and analytical techniques. The general workflow involves extraction, separation, and identification.

Initial extraction is typically performed using organic solvents, followed by partitioning to separate lipids from more polar compounds. The crude extract then undergoes various chromatographic steps for purification.

Column Chromatography: This is a fundamental technique used for the initial separation of the steroid fraction from the crude extract. Adsorption chromatography using stationary phases like silica gel is common.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of column chromatography separations and for initial purity assessment.

High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC is frequently employed, offering high resolution to separate structurally similar steroids.

Once a purified compound is obtained, its structure is elucidated using a suite of spectroscopic methods:

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, which is crucial for identification. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for analyzing sterols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the precise chemical structure, including the stereochemistry of the molecule.

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule (e.g., hydroxyl, carbonyl groups) and the presence of conjugated systems.

These combined techniques are essential for the unambiguous identification and characterization of this compound from its natural sources.

Biosynthesis and Enzymatic Transformations of 3beta Hydroxy 5beta Cholest 7 En 6 One

Precursor Function in Ecdysteroidogenesis Pathways

3β-Hydroxy-5β-cholest-7-en-6-one serves as a pivotal precursor in the synthesis of ecdysone (B1671078) and its more active metabolite, 20-hydroxyecdysone (B1671079). The prothoracic glands of insects are a primary site for these biosynthetic activities, where a series of enzymatic reactions transform cholesterol into the final hormonal products.

De Novo Biosynthesis from Cholesterol

The initial and rate-limiting step in the biosynthesis of ecdysteroids is the conversion of cholesterol to 7-dehydrocholesterol (B119134) (7dC). nih.gov This reaction is catalyzed by the enzyme 7,8-dehydrogenase, a Rieske oxygenase known as Neverland (Nvd) in Drosophila melanogaster. nih.gov 7-Dehydrocholesterol is a crucial intermediate, and its presence is a defining feature of the ecdysteroid synthesis pathway in insects. wikipedia.org The conversion of cholesterol to 7dC has been demonstrated in the Y-organs of crabs, which are analogous to the prothoracic glands of insects. nih.gov The inhibition of this step significantly depresses the production of ecdysteroids, highlighting the essential role of 7-dehydrocholesterol as a precursor. nih.gov From 7-dehydrocholesterol, the pathway proceeds through a series of reactions that are not yet fully elucidated, often referred to as the "black box," to eventually yield 3β-Hydroxy-5β-cholest-7-en-6-one.

While the direct oxidation of 7-dehydrocholesterol is a known biochemical process, the involvement of an epoxide intermediate in the formation of 7-ketosteroids has been a subject of investigation. In some mammalian systems, the conversion of 7-dehydrocholesterol to 7-ketocholesterol (B24107) can occur directly without an epoxide intermediate, catalyzed by enzymes like cytochrome P450 7A1. nih.gov However, the formation of cholesterol epoxides, such as cholesterol 5α,6α-epoxide, is a recognized metabolic route in various tissues, where they serve as intermediates in the biosynthesis of other steroids like bile acids. medchemexpress.com In the context of ecdysteroidogenesis, while the "black box" of reactions converting 7-dehydrocholesterol to downstream intermediates is not fully mapped, the potential for epoxide intermediates exists. Research on related compounds has shown that 5α-Hydroxy-6-keto cholesterol can be a metabolite of β-epoxide (5α,6β-epoxycholesterol). medchemexpress.com However, the specific role of 7-dehydrocholesterol 5α,6α-epoxide in the mainstream pathway to 3β-Hydroxy-5β-cholest-7-en-6-one in insects remains an area of active research.

The formation of the 5β-configuration of the A/B ring junction is a critical step in the biosynthesis of ecdysone from cholesterol. This stereochemical arrangement is characteristic of ecdysteroids. Studies using radiolabeled cholesterol in the locust Locusta migratoria have investigated the fate of the hydrogen atoms at various positions of the steroid nucleus during this conversion. Research on the formation of ecdysteroids revealed that the C-6 hydrogen of cholesterol is eliminated during the conversion process in the ovaries. nih.gov This finding suggests that a hypothetical mechanism involving the migration of the C-6 hydrogen to the C-5 position to form the A/B cis junction is unlikely. nih.gov The precise enzymatic mechanism governing the establishment of the 5β-hydrogen remains a complex aspect of ecdysteroid biosynthesis that is not fully resolved.

Subsequent Biotransformations to Ecdysone and 20-Hydroxyecdysone

Once formed, 3β-Hydroxy-5β-cholest-7-en-6-one undergoes a series of hydroxylation steps to produce the biologically active ecdysteroids. These reactions are catalyzed by a suite of cytochrome P450 enzymes, collectively known as the Halloween genes.

The conversion of 3β-Hydroxy-5β-cholest-7-en-6-one to ecdysone involves several sequential hydroxylations. In the tobacco hornworm, Manduca sexta, it has been shown that 3β-Hydroxy-5β-cholest-7-en-6-one is metabolized to 14-deoxy-α-ecdysone, indicating that hydroxylation at C-14 may occur after the formation of the 7-en-6-one structure. nih.gov However, the same study also suggests that the normal precursor for α-ecdysone synthesis might be a more oxygenated sterol, or that C-14 hydroxylation must happen before the introduction of the C-6 ketone. nih.gov

The terminal hydroxylation steps in the ecdysteroidogenic pathway are better characterized and are catalyzed by specific cytochrome P450 enzymes. The general sequence of these hydroxylations is as follows:

C-25 Hydroxylation: Catalyzed by Phantom (Phm).

C-22 Hydroxylation: Catalyzed by Disembodied (Dib).

C-2 Hydroxylation: Catalyzed by Shadow (Sad).

C-20 Hydroxylation: This final step converts ecdysone to the more potent 20-hydroxyecdysone and is catalyzed by Shade (Shd), which occurs in peripheral tissues outside the prothoracic gland.

The table below summarizes the key hydroxylation steps in the later stages of ecdysone biosynthesis.

Hydroxylation StepPositionPrecursorProductCatalyzing Enzyme (Gene)
1C-255β-ketodiol2,22-dideoxyecdysonePhantom (Phm)
2C-222,22-dideoxyecdysone2-deoxyecdysoneDisembodied (Dib)
3C-22-deoxyecdysoneEcdysoneShadow (Sad)
4C-1414-deoxy-α-ecdysoneα-EcdysoneUnspecified P450
5C-20Ecdysone20-HydroxyecdysoneShade (Shd)

This table represents a generalized pathway, and the exact order and intermediates may vary between insect species.

Conversion via 3beta,14alpha-Dihydroxy-5beta-cholest-7-en-6-one (5beta-Ketodiol)

The compound 3beta,14alpha-Dihydroxy-5beta-cholest-7-en-6-one, also known as 5beta-Ketodiol or 2,22,25-trideoxyecdysone, is a key intermediate in the ecdysteroidogenic pathway. nih.gov The conversion of 5beta-Ketodiol marks the beginning of the terminal hydroxylation steps, a series of reactions that ultimately lead to the production of the active molting hormone, 20-hydroxyecdysone (20E). tandfonline.com This critical conversion is catalyzed by a sequence of cytochrome P450 (CYP) monooxygenases. tandfonline.comtandfonline.com These enzymes are encoded by a group of genes collectively referred to as the "Halloween genes," which include phantom (phm), disembodied (dib), and shadow (sad). These genes are predominantly expressed in the prothoracic gland of insects, the primary site of ecdysone synthesis. The final step, the conversion of ecdysone to 20E, is handled by the enzyme Shade (Shd), which is also a cytochrome P450 enzyme. tandfonline.comtandfonline.com

Comparative Analysis of Ecdysteroid Biosynthetic Routes Across Organisms

Ecdysteroid biosynthesis is not limited to insects and displays variations across different biological kingdoms, highlighting diverse evolutionary strategies for steroid hormone production.

Plants also produce ecdysteroids, known as phytoecdysteroids, which are thought to serve as a defense against insect herbivores. mdpi.com The biosynthesis of these compounds in plants proceeds via the mevalonate (B85504) pathway, utilizing acetyl-CoA as a starting precursor. mdpi.com Cytochrome P450 enzymes are fundamental to these pathways, acting as versatile catalysts in the production of various secondary metabolites, including phytohormones. nih.govmdpi.com Research on the fern Polypodium vulgare has provided direct evidence for the involvement of a cytochrome P450 enzyme in phytoecdysteroid biosynthesis. nih.gov Specifically, this enzyme catalyzes the C-20 hydroxylation of ecdysone to form 20-hydroxyecdysone, a crucial final step in the pathway. nih.gov

In insects, the ecdysteroid biosynthetic pathway is a well-defined sequence of enzymatic reactions. researchgate.net The process begins with dietary cholesterol, as insects are incapable of de novo sterol synthesis. tandfonline.com The key enzymatic steps are outlined below:

Initial Conversion: The pathway is initiated with the conversion of cholesterol to 7-dehydrocholesterol (7dC). This reaction is catalyzed by a Rieske oxygenase known as Neverland (Nvd). researchgate.netnih.gov

The "Black Box": Following the formation of 7dC, a series of still partially uncharacterized steps, often referred to as the "Black Box," converts 7dC into 5beta-ketodiol. nih.gov

Terminal Hydroxylation: The 5beta-ketodiol then enters the terminal hydroxylation phase, which is carried out by several cytochrome P450 enzymes encoded by the Halloween genes. tandfonline.com These enzymes—Phantom (Phm), Disembodied (Dib), and Shadow (Sad)—are responsible for sequential hydroxylations that produce ecdysone. tandfonline.com

Final Activation: Once synthesized and released from the prothoracic gland, ecdysone is transported to peripheral tissues, such as the fat body. researchgate.net Here, another cytochrome P450, Shade (Shd), catalyzes the final hydroxylation at the C-20 position to produce the most biologically active ecdysteroid, 20-hydroxyecdysone. researchgate.netnih.gov

Interactive Table: Key Enzymes in Insect Ecdysteroid Biosynthesis

Enzyme NameGene Name (Drosophila)TypeFunctionReference
NeverlandnvdRieske OxygenaseConverts cholesterol to 7-dehydrocholesterol (7dC) researchgate.netnih.gov
PhantomphmCytochrome P450 (CYP306A1)Part of terminal hydroxylation of 5beta-ketodiol tandfonline.com
DisembodieddibCytochrome P450 (CYP302A1)Part of terminal hydroxylation of 5beta-ketodiol tandfonline.com
ShadowsadCytochrome P450 (CYP315A1)Part of terminal hydroxylation of 5beta-ketodiol tandfonline.com
ShadeshdCytochrome P450 (CYP314A1)Converts ecdysone to 20-hydroxyecdysone (20E) tandfonline.comnih.gov

The regulation of ecdysteroid biosynthesis is tightly controlled at the genetic level. The genes encoding the biosynthetic enzymes, collectively known as the Halloween genes, are essential for proper development and metamorphosis in insects. researchgate.netnih.gov Genetic and transcriptomic studies have been instrumental in identifying these genes and understanding their expression patterns.

Transcriptomic analysis of the prothoracic gland has revealed the specific expression of these enzyme-encoding genes during different developmental stages. researchgate.net In Drosophila melanogaster, mutations in these genes often lead to embryonic lethality, underscoring their critical role. nih.gov The expression of the Halloween genes is controlled by a complex network of transcriptional regulators. nih.gov For instance, studies have shown that the dATAC histone acetyltransferase complex specifically regulates the expression of several cytochrome P450 genes involved in ecdysone synthesis, including spookier, phantom, disembodied, and shadow. nih.gov

Furthermore, transcriptomic studies in other arthropods, such as the blue crab Callinectes sapidus, have identified orthologs of the Halloween genes, like Neverland and Spook. plos.orgnist.gov The expression levels of these genes were found to correlate with increases in ecdysteroid titers in the hemolymph, providing further evidence for their conserved role in ecdysteroidogenesis. plos.orgnist.gov Research has also indicated that the type of dietary sterol available can influence the expression levels of these biosynthetic genes. mdpi.com

Interactive Table: Examples of Genetic and Transcriptomic Analyses of Ecdysteroid Biosynthesis

OrganismMethodKey Genes AnalyzedFindingsReference
Drosophila melanogasterTranscriptome analysis of mutantsdAda2a, dAda3, spookier, phantom, disembodied, shadowThe dATAC complex regulates the expression of ecdysone biosynthesis genes. nih.gov
Callinectes sapidus (Blue Crab)YO Transcriptome (RNA-seq), qPCRNeverland, SpookIncreased expression of Neverland and Spook in the Y-Organ (YO) correlates with a rise in ecdysteroid levels. plos.orgnist.gov
Drosophila melanogasterGene expression analysis20E biosynthetic genesDifferent dietary sterols differentially affect the expression of 20E biosynthetic genes. mdpi.com
Drosophila melanogasterGenetic mutant analysisHalloween genes (dib, phm, sad, etc.)Genes are essential for embryonic development and their expression is controlled by a complex transcriptional network. nih.gov

Involvement in Broader Sterol and Oxysterol Metabolic Networks

The ecdysteroid pathway does not operate in isolation but is deeply integrated with broader metabolic networks involving cholesterol and its oxidized derivatives, oxysterols.

Interconnections with Cholesterol Metabolic Pathways

The biosynthesis of 3beta-Hydroxy-5beta-cholest-7-en-6-one and other ecdysteroids is fundamentally linked to cholesterol metabolism. nih.gov Cholesterol serves as the indispensable precursor for the entire pathway in insects, which must acquire it from their diet. tandfonline.com The initial conversion of cholesterol to 7-dehydrocholesterol represents the committed step that channels this sterol from general metabolic pools into the specialized ecdysteroidogenic pathway. researchgate.net

This connection places ecdysteroid synthesis within the larger context of sterol and oxysterol metabolism. Oxysterols, which are oxidized forms of cholesterol, are a diverse group of molecules with various biological functions. nih.gov Some oxysterols, such as 7-oxocholesterol, can be formed through non-enzymatic, free-radical oxidation of cholesterol and are subsequently metabolized into unique bile acids. nih.gov This illustrates that cholesterol is a central hub from which multiple metabolic pathways diverge, leading to the synthesis of steroid hormones, bile acids, and other signaling molecules. The synthesis of this compound is a key branch of this complex network, highlighting the metabolic plasticity of cholesterol.

Formation as a Cholesterol Oxidation Product (Oxysterol)

This compound is formed as a product of cholesterol oxidation. Oxysterols can be generated through both non-enzymatic auto-oxidation and enzyme-catalyzed reactions. While specific enzymatic pathways leading directly to this compound are not extensively detailed in the literature, its formation can be inferred from the metabolism of cholesterol precursors, particularly 7-dehydrocholesterol (7-DHC).

In certain metabolic disorders, such as Smith-Lemli-Opitz syndrome (SLOS), there is a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7). This enzyme is responsible for the final step in cholesterol biosynthesis, the conversion of 7-DHC to cholesterol. nih.gov A deficiency in DHCR7 leads to a significant accumulation of 7-DHC in tissues and plasma. nih.gov This excess 7-DHC becomes a substrate for other enzymes, leading to the production of a variety of oxysterols.

Table 1: Key Molecules in the Formation of 7-Dehydrocholesterol-Derived Oxysterols

MoleculeDescriptionRole
Cholesterol The primary sterol in most animal tissues.Precursor to steroid hormones, bile acids, and vitamin D.
7-Dehydrocholesterol (7-DHC) The immediate precursor of cholesterol in the Kandutsch-Russell pathway of cholesterol synthesis. nih.govAccumulates in Smith-Lemli-Opitz syndrome and can be converted to various oxysterols. nih.gov
7-Dehydrocholesterol reductase (DHCR7) The enzyme that converts 7-DHC to cholesterol. nih.govDeficiency leads to Smith-Lemli-Opitz syndrome. nih.gov
7-Ketocholesterol An oxysterol formed from the oxidation of cholesterol or 7-DHC.A major product of 7-DHC oxidation, particularly in conditions with high 7-DHC levels. nih.gov
CYP7A1 (Cholesterol 7α-hydroxylase) A key enzyme in bile acid synthesis.Can metabolize 7-DHC to 7-ketocholesterol. nih.gov

Linkages to Bile Acid Synthesis Pathways

The formation of this compound as an oxysterol links it directly to the bile acid synthesis pathways. Bile acids are the primary means of cholesterol catabolism and are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. nih.gov The synthesis of bile acids from cholesterol is a complex, multi-step process involving a cascade of enzymatic reactions primarily in the liver.

There are two major pathways for bile acid biosynthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway. The classic pathway is initiated by CYP7A1. nih.gov The alternative pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).

Oxysterols, including those derived from 7-DHC, are known to be intermediates in these pathways. The enzyme 3beta-hydroxy-delta-5-C27-steroid oxidoreductase (HSD3B7) plays a crucial role in the metabolism of 7α-hydroxylated sterols. nih.gov HSD3B7 catalyzes the conversion of 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one, a key intermediate in the synthesis of both cholic acid and chenodeoxycholic acid, the two primary bile acids in humans. nih.govwikipedia.org

In cases of HSD3B7 deficiency, there is an accumulation of atypical 3β-hydroxy-Δ5-bile acids. This indicates that the 3β-hydroxy structure, as present in this compound, is a substrate for this enzymatic system. A study on the conversion of 5alpha-cholestane-3beta,7alpha-diol, a compound structurally related to the target molecule, showed its metabolism to allocholic and allochenodeoxycholic acids in rats, further demonstrating the entry of such sterols into bile acid pathways. nih.gov

While the direct enzymatic conversion of this compound is not explicitly detailed, its structural features strongly suggest it would be a substrate for the enzymes of the bile acid synthesis cascade, likely undergoing further hydroxylation and side-chain oxidation to be converted into a mature bile acid. The presence of the 6-oxo group may influence the specific metabolic route and the resulting bile acid species.

Table 2: Key Enzymes and Compounds in Bile Acid Synthesis Linked to Oxysterols

Enzyme/CompoundFunction/Description
CYP7A1 (Cholesterol 7α-hydroxylase) Initiates the classic pathway of bile acid synthesis. nih.gov
CYP27A1 (Sterol 27-hydroxylase) Initiates the alternative pathway of bile acid synthesis.
HSD3B7 (3beta-hydroxy-delta-5-C27-steroid oxidoreductase) Catalyzes a key step in the conversion of 7α-hydroxylated sterols to bile acids. nih.gov
7α-Hydroxycholesterol A primary product of cholesterol hydroxylation by CYP7A1 and a key intermediate in bile acid synthesis. nih.gov
7α-Hydroxy-4-cholesten-3-one The product of HSD3B7 action on 7α-hydroxycholesterol. nih.gov
Cholic acid and Chenodeoxycholic acid The two primary bile acids synthesized in humans. wikipedia.org

Chemical Synthesis and Derivatization Strategies for 3beta Hydroxy 5beta Cholest 7 En 6 One

De Novo Synthetic Routes from Simpler Steroid Precursors

The de novo synthesis of a complex 27-carbon cholestane (B1235564) skeleton from simpler, smaller steroid precursors (e.g., those of the androstane (B1237026) or pregnane (B1235032) series) represents a significant synthetic challenge. In principle, this approach involves the elaboration of the characteristic C-17 side chain onto a pre-existing steroid core. While the total synthesis of cholesterol itself has been a landmark achievement in organic chemistry, demonstrating the feasibility of building the entire steroidal system from simple organic molecules, such routes are often lengthy and low-yielding, making them impractical for routine production. nih.govmdpi.com

The strategy for extending a simpler steroid precursor would involve the stepwise addition of carbon atoms to the C-17 position. This could theoretically be achieved through a series of reactions such as Wittig-type olefination or Grignard reactions with appropriate C-17 ketone precursors, followed by further modifications to construct the full iso-octyl side chain. However, achieving the correct stereochemistry at C-20 and other chiral centers in the side chain adds layers of complexity. Published literature does not provide a direct, established de novo route from simpler steroids to 3beta-Hydroxy-5beta-cholest-7-en-6-one, and such an endeavor would be considered a substantial research project in its own right. The primary focus in steroid synthesis remains on the modification of readily available natural products. nih.gov

Semi-Synthesis from Cholesterol and Related Cholestane Derivatives

Semi-synthesis, starting from abundant sterols like cholesterol, is the most practical and widely employed approach for obtaining specific cholestane derivatives. The synthesis of this compound requires several key transformations: establishing the A/B ring cis-fusion (5-beta configuration), and introducing the 7-en-6-one functionality.

A plausible pathway could start from cholesterol. The initial steps would focus on creating the 5-beta cholestane skeleton. This typically involves the conversion of cholesterol to cholest-4-en-3-one. Catalytic hydrogenation of the Δ⁴ double bond can then yield a mixture of 5α- and 5β-cholestan-3-one, with the 5β isomer (possessing the desired A/B cis-fusion) often being a significant product depending on the catalyst and reaction conditions. researchgate.net The 3-hydroxyl group would be re-established with the correct beta stereochemistry using a stereoselective reducing agent.

With the 3beta-hydroxy-5beta-cholestane core established, the next challenge is the introduction of the 7-en-6-one system. A common method to introduce unsaturation at the C-7 position is through allylic oxidation. For instance, the allylic oxidation of Δ⁵ steroidal compounds is a well-studied reaction. iomcworld.com However, for a saturated A/B ring system, a different approach is needed. One could introduce a leaving group at C-7, followed by elimination to form the Δ⁷ double bond. Subsequently, allylic oxidation of the resulting 5beta-cholest-7-en-3beta-ol could be performed. Reagents like chromium trioxide or tert-butyl hydroperoxide (TBHP) in the presence of a metal catalyst are known to oxidize the allylic C-6 position to a ketone, which would yield the final target compound. iomcworld.comnih.gov

The table below summarizes reagents commonly used in transformations relevant to this semi-synthetic approach.

TransformationStarting Material TypeReagents and ConditionsProduct Type
Allylic OxidationΔ⁵-Steroid (e.g., Cholesteryl Acetate)CrO₃, Pyridine7-Keto-Δ⁵-Steroid
Allylic OxidationΔ⁵-Steroid (e.g., Cholesterol)TBHP, Vanadium Complexes7-Keto-Δ⁵-Steroid
Stereoinversion of OH3α-hydroxy-5β-steroidTriphenylphosphine, Diethyl Azodicarboxylate, Formic Acid3β-formate-5β-steroid
Ketone Reduction3-keto-5β-steroidSodium Borohydride (NaBH₄)3β-hydroxy-5β-steroid

Regioselective and Stereoselective Synthesis of Analogues and Derivatives

The synthesis of analogues of this compound relies on highly selective reactions to modify specific positions of the steroidal nucleus. lookchem.commdpi.com

Stereoselectivity at C-3: The stereochemistry of the C-3 hydroxyl group is crucial for biological activity. If a synthesis yields the undesired 3-alpha epimer, it can be inverted to the natural 3-beta configuration. A reliable method for this inversion is the Mitsunobu reaction. For example, treating a 3-alpha-hydroxy-5-beta-cholestane derivative with triphenylphosphine, diethyl azodicarboxylate (DEAD), and a suitable acid like formic acid results in an Sₙ2 reaction that inverts the stereocenter, yielding the 3-beta-formate ester. nih.gov Subsequent mild saponification releases the desired 3-beta-hydroxy analogue. nih.gov

Regioselectivity at C-7: The introduction of functionality at the C-7 position can be achieved with high regioselectivity. The allylic oxidation of a Δ⁵-steroid preferentially occurs at C-7 over the other allylic position at C-4 due to steric and energetic factors. iomcworld.com This allows for the specific synthesis of 7-keto or 7-hydroxy derivatives. iomcworld.comnih.gov For a saturated ring A/B system, introducing a double bond at Δ⁷ allows for subsequent stereoselective epoxidation or dihydroxylation to produce various C-6 and C-7 functionalized analogues.

Derivatization of the Ketone: The 6-oxo group is a versatile handle for creating derivatives. It can be converted to a hydroxyl group with defined stereochemistry using selective reducing agents, or it can be used in reactions like the Wittig reaction to introduce carbon substituents at the C-6 position.

Design and Synthesis of Labeled this compound for Metabolic Studies

To trace the metabolic fate of this compound, isotopically labeled versions are indispensable. wikipedia.org Stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are commonly used as they can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy without the hazards of radioactivity. eurisotop.com

The design of a labeled steroid involves incorporating the isotope at a metabolically stable position. The synthesis can be achieved by using a labeled reagent during one of the synthetic steps. For example:

Deuterium Labeling: A deuterium label could be introduced by using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to reduce a ketone at a specific position. If a 3-keto precursor is reduced to the 3β-hydroxy group, a deuterium atom can be fixed at the C-3 position.

Carbon-13 Labeling: Incorporating ¹³C is more complex and typically requires starting the synthesis from a precursor that is already labeled, such as ¹³C-labeled cholesterol or a ¹³C-labeled building block for the side chain.

These labeled compounds are crucial as internal standards in quantitative mass spectrometry assays, allowing for precise measurement of the steroid's concentration in complex biological samples like plasma or tissues. eurisotop.com The use of stable isotope tracers enables metabolic flux analysis, providing dynamic information about the formation and degradation pathways of the compound in vivo. eurisotop.com

The table below shows predicted mass spectrometric properties for the target compound, which are essential for developing detection methods using labeled analogues. uni.lu

Adductm/z (mass-to-charge ratio)Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺401.34142206.1
[M+Na]⁺423.32336208.1
[M-H]⁻399.32686207.8
[M+H-H₂O]⁺383.33140199.8

Analytical Methodologies for the Quantitative and Qualitative Assessment of 3beta Hydroxy 5beta Cholest 7 En 6 One

Advanced Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating 3β-Hydroxy-5β-cholest-7-en-6-one from complex mixtures, which is essential for both its quantification and qualitative identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of sterols and oxysterols. springernature.comoup.commdpi.com Due to the low volatility of sterols, a chemical derivatization step is typically required prior to analysis. mdpi.comnih.govnih.gov The most common method is silylation, where active hydrogens (like the 3β-hydroxyl group) are replaced with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability. oup.comnih.gov

Following derivatization, the sample is introduced into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. oup.com The separated compounds then enter the mass spectrometer, which ionizes them and fragments them into a unique pattern that serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. mdpi.com For quantitative analysis, specific ions are monitored, a technique known as selected ion monitoring (SIM), which enhances sensitivity. nih.gov However, it is important to note that under certain derivatization conditions, the keto group at C-7 in 7-ketocholesterol (B24107) can be reduced, potentially complicating the analysis. nih.gov

Table 1: Typical GC-MS Parameters for Oxysterol Analysis

Parameter Description Reference
Derivatization Agent N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) oup.com
GC Column HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column oup.com
Carrier Gas Helium at a constant flow of ~1.2 mL/min oup.com
Injector Mode Pulsed-splitless at ~275 °C oup.com
Oven Program Ramped temperature program, e.g., starting at 200°C and increasing to 320°C oup.com
Ionization Mode Electron Ionization (EI) at 70 eV mdpi.comlongdom.org

| Detection Mode | Total Ion Current (TIC) for screening; Selected Ion Monitoring (SIM) for quantification | mdpi.comnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has emerged as the method of choice for analyzing oxysterols in complex biological samples like plasma and tissues. nih.govproquest.com Its primary advantage over GC-MS is that it often does not require derivatization, simplifying sample preparation and avoiding potential artifacts. nih.govnih.gov This makes it particularly suitable for high-throughput analysis. mdpi.com

Sample preparation typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the lipid fraction and remove interfering substances. mdpi.comaston.ac.ukfrontiersin.org The extract is then injected into a high-performance liquid chromatography (HPLC) system, where 3β-Hydroxy-5β-cholest-7-en-6-one is separated from its isomers and other lipids, usually on a reversed-phase C18 column. aston.ac.uknih.gov

The eluent from the HPLC is directed into a tandem mass spectrometer, most commonly a triple quadrupole instrument. mdpi.com This detector is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. mdpi.com In MRM, a specific precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific transition allows for accurate quantification even at very low concentrations. nih.govnih.gov

Table 2: Common LC-MS/MS Methodologies for Oxysterol Quantification

Parameter Description Reference
Sample Preparation Protein precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE) mdpi.comaston.ac.ukfrontiersin.org
Chromatography Ultra-High-Performance Liquid Chromatography (UHPLC) nih.gov
Column Reversed-phase C18 or monolithic column nih.govcapes.gov.br
Mobile Phase Gradient elution with acetonitrile/water/methanol mixtures, often with additives like formic acid or ammonium (B1175870) acetate mdpi.comaston.ac.uk
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.govcapes.gov.br
MS Detection Triple Quadrupole (QqQ) Mass Spectrometer mdpi.com

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

High-Performance Liquid Chromatography (HPLC) with Specialized Detection Methods

While LC-MS/MS is a dominant technique, High-Performance Liquid Chromatography (HPLC) coupled with other detectors is also utilized for sterol analysis. rsc.orgnih.gov The choice of detector depends on the required sensitivity and the nature of the sample.

HPLC with Ultraviolet (UV) Detection: This is a common and accessible method. However, sterols like 3β-Hydroxy-5β-cholest-7-en-6-one lack strong chromophores, resulting in weak UV absorbance. rsc.orgtandfonline.com To achieve adequate sensitivity, detection is often performed at low wavelengths (around 205 nm). plos.org Chromatographic performance can be enhanced by using high temperatures and specialized columns (e.g., Xterra® RP18) that allow for elution with solvents compatible with low-wavelength UV detection, reducing analysis time and improving peak shape. tandfonline.com

HPLC with Electrochemical Detection (ECD): For analyses requiring higher sensitivity, HPLC with electrochemical detection offers a powerful alternative. thermofisher.comantecscientific.com ECD is based on measuring the current generated by the oxidation or reduction of the analyte at an electrode surface. antecscientific.com This technique is highly selective and can achieve very low detection limits for electrochemically active compounds without the need for derivatization, making it simpler than GC-MS. thermofisher.comthermofisher.com

Table 3: Comparison of HPLC Detection Methods for Sterol Analysis

Detection Method Principle Advantages Disadvantages Reference
UV/Vis Measures absorbance of light by the analyte. Widely available, robust. Low sensitivity for sterols; requires low wavelength detection. rsc.orgtandfonline.complos.org
Electrochemical (ECD) Measures current from redox reactions of the analyte. Very high sensitivity and selectivity; no derivatization needed. Requires analyte to be electrochemically active; mobile phase must be conductive. thermofisher.comantecscientific.comthermofisher.com

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized analytes. | Highest sensitivity and specificity; provides structural information. | Higher instrument cost and complexity. | nih.govnih.govmdpi.com |

Spectroscopic Approaches for Structural Elucidation and Confirmation

While chromatography separates the compound, spectroscopy is essential for its unambiguous identification and structural confirmation, which is crucial for distinguishing between different sterol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural and stereochemical elucidation of organic molecules, including sterols. nih.gov While other methods can identify a compound as a 7-ketocholesterol, only NMR can definitively confirm the specific stereochemistry, such as the 5-beta configuration in 3β-Hydroxy-5β-cholest-7-en-6-one.

¹H NMR provides information on the number and environment of protons in the molecule. The chemical shifts and coupling patterns of the protons on the steroid nucleus and side chain are used to piece together the structure. researchgate.net

¹³C NMR provides a count of the unique carbon atoms in the molecule, and their chemical shifts indicate their functional group type (e.g., C=O, C=C, C-OH). rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for determining stereochemistry. It identifies protons that are close to each other in space, allowing for the assignment of relative stereochemistry at chiral centers, such as the A/B ring junction at C-5. nih.gov

The Human Metabolome Database holds ¹H NMR spectral data for the related compound 7-Ketocholesterol, which can serve as a reference for interpreting the spectra of its isomers. hmdb.ca

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio, typically with an error of less than 5 parts per million (ppm). thermofisher.com This precision allows for the determination of the exact elemental formula of an analyte.

For 3β-Hydroxy-5β-cholest-7-en-6-one, the molecular formula is C₂₇H₄₄O₂. HRMS can confirm this composition by measuring its monoisotopic mass with high accuracy. The theoretical exact mass of this compound is 400.33413 Da. nih.govavantiresearch.comhmdb.ca An experimental measurement by HRMS that matches this theoretical value provides very high confidence in the assigned chemical formula, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition. thermofisher.com This technique is often used in conjunction with LC or GC to provide definitive identification of unknown peaks in a chromatogram. frontiersin.org

Isotope Dilution Mass Spectrometry for Absolute Quantification in Biological Samples

Isotope Dilution Mass Spectrometry (ID-MS) stands as a definitive method for the absolute quantification of sterols, including 3beta-Hydroxy-5beta-cholest-7-en-6-one, in complex biological samples. This high-accuracy technique is considered a gold standard due to its ability to correct for sample losses during extraction and analysis by using a stable isotope-labeled internal standard.

A common approach for the analysis of 7-oxysterols, a class to which this compound belongs, involves the use of a deuterated analogue as the internal standard. For instance, in the quantification of unesterified 7-oxocholesterol in human serum, a method that is directly applicable to this compound, a known amount of 2H7-labeled 7-oxocholesterol is added to the sample at the initial stage. osti.gov This "spiked" sample is then subjected to extraction and purification, often by thin-layer chromatography. osti.gov

A critical step in the analysis of these 7-oxo compounds is the chemical modification to enhance their chromatographic and mass spectrometric properties. The 6-oxo group of this compound and the 7-oxo group of 7-oxocholesterol are reduced using a reagent like sodium borohydride. osti.gov This reduction typically yields a mixture of the corresponding 7α- and 7β-hydroxy epimers, with the 7β-hydroxy form often being the major product. osti.gov Following this, the hydroxyl groups are derivatized, for example, by conversion to their trimethylsilyl (TMS) ethers, to increase their volatility for gas chromatography (GC) and produce characteristic fragmentation patterns in the mass spectrometer. osti.govnih.gov

The final quantification is performed by gas chromatography-mass spectrometry (GC-MS) operating in the selected ion monitoring (SIM) mode. osti.gov By monitoring specific ions for both the native (unlabeled) and the deuterated (labeled) compound, a precise ratio of the two is determined. osti.govnih.gov This ratio, when compared to a standard curve generated from known mixtures of the unlabeled and labeled standards, allows for the accurate calculation of the initial concentration of this compound in the sample. osti.gov The robustness of this method is demonstrated by its low detection limits and high precision, as highlighted in the table below.

Validation Data for the ID-MS Assay of 7-Oxocholesterol in Human Serum
ParameterValueReference
Detection Limit~15 ng/ml osti.gov
Coefficient of Variation7-8% (in the concentration range of 60-340 ng/ml) osti.gov

More recent advancements have also employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of reactive oxygen species (ROS)-derived free oxysterols. researchgate.net These methods can offer high throughput and may not always require derivatization, directly analyzing the protonated molecules. nih.gov

Development and Application of Fluorescent Probes for Derivatization and Detection

The detection of this compound can also be achieved through highly sensitive fluorescence-based methods. Since the native molecule is not fluorescent, this approach necessitates chemical derivatization with a fluorescent probe. This strategy is particularly useful when coupled with separation techniques like high-performance liquid chromatography (HPLC), creating a powerful analytical tool (HPLC-FLD). researchgate.netencyclopedia.pub

The presence of a ketone group at the C-6 position makes this compound a suitable candidate for derivatization with reagents that specifically target carbonyl functionalities. nih.govencyclopedia.pub A variety of such fluorescent derivatizing agents have been developed and applied to the analysis of ketosteroids. researchgate.netnih.gov

One common class of reagents is the hydrazines, such as dansyl hydrazine (B178648). nih.govencyclopedia.pub The reaction between the hydrazine moiety and the ketone group of the steroid forms a stable and highly fluorescent hydrazone derivative. This allows for the sensitive detection of the steroid at low concentrations. Other fluorescent reagents that can be employed for the derivatization of ketosteroids include 9-anthroyl nitrile (9-AN) and benzamidine. nih.govencyclopedia.pubresearchgate.net The selection of the derivatizing agent often depends on the desired fluorescence properties (excitation and emission wavelengths), reaction conditions, and the complexity of the biological matrix.

The general workflow for this analysis involves the extraction of the steroid from the sample, followed by the derivatization reaction. The resulting fluorescent derivatives are then separated by HPLC and detected by a fluorescence detector. The conditions for the derivatization reaction, such as temperature and time, are optimized to ensure complete and reproducible derivatization.

Fluorescent Derivatizing Agents for Ketosteroids
Derivatizing AgentTarget Functional GroupReference
Dansyl HydrazineCarbonyl (Ketone) nih.govencyclopedia.pub
9-Anthroyl Nitrile (9-AN)Hydroxyl (can be used for other steroids) nih.govencyclopedia.pub
BenzamidineKetolic groups encyclopedia.pubresearchgate.net
BODIPY FL hydrazide3-keto steroids researchgate.netnih.gov

A more advanced approach involves the development of intrinsically fluorescent oxysterol probes. nih.gov In this strategy, the steroid ring system itself is chemically modified to create a conjugated system that exhibits inherent fluorescence, thus avoiding the need for an external fluorescent label. nih.govsdu.dk While this has been explored for other oxysterols like 25-hydroxycholesterol, the principles could potentially be applied to create fluorescent analogues of this compound for studying its cellular uptake and trafficking. nih.gov

Furthermore, enzyme-assisted derivatization for sterol analysis (EADSA) is another innovative strategy. This method can utilize reagents like Girard P to derivatize oxysterols that contain an oxo group, such as 7-oxocholesterol, enhancing their detection by mass spectrometry and potentially being adaptable for fluorescence detection. researchgate.net

Biological Roles and Physiological Significance of 3beta Hydroxy 5beta Cholest 7 En 6 One

Definitive Role as an Obligatory Intermediate in Ecdysteroid Biosynthesis

The most well-documented function of 3beta-Hydroxy-5beta-cholest-7-en-6-one is its role as an essential intermediate in the biosynthesis of ecdysteroids, a class of steroid hormones vital for arthropods. Ecdysteroids, such as ecdysone (B1671078) and its more active metabolite 20-hydroxyecdysone (B1671079), are the principal hormones that regulate molting and metamorphosis.

The biosynthetic pathway begins with cholesterol, which arthropods must obtain from their diet. Cholesterol is converted to 7-dehydrocholesterol (B119134) (7dC). The subsequent conversion of 7dC into this compound involves a series of enzymatic reactions that are not yet fully characterized and are often referred to as the "Black Box". Following its formation, this compound undergoes a series of hydroxylation steps, catalyzed by cytochrome P450 enzymes, to ultimately produce ecdysone. In insects, this synthesis primarily occurs in the prothoracic gland.

Table 1: Simplified Ecdysteroid Biosynthesis Pathway in Insects

Precursor/Intermediate Key Conversion Step Product Primary Location
Cholesterol Dehydrogenation 7-dehydrocholesterol (7dC) Prothoracic Gland
7-dehydrocholesterol "Black Box" reactions This compound Prothoracic Gland
This compound Sequential Hydroxylations Ecdysone Prothoracic Gland
Ecdysone 20-hydroxylation 20-Hydroxyecdysone (Active Molting Hormone) Peripheral Tissues (e.g., Fat Body)

Indirect Contribution to Arthropod Growth, Molting, and Developmental Regulation

While not the direct effector molecule, this compound's contribution to arthropod development is indispensable. By serving as a committed precursor to ecdysone and 20-hydroxyecdysone, it is fundamentally linked to the processes these hormones control. The precise regulation of ecdysteroid titers in the hemolymph is critical for the timing of larval molts, the transformation from larva to pupa, and the final emergence of the adult insect.

Therefore, the synthesis of this compound is a rate-limiting and crucial step that indirectly governs:

Growth: By enabling the shedding of the rigid exoskeleton, allowing for an increase in body size.

Molting (Ecdysis): The entire process of molting is initiated by pulses of ecdysteroids.

Metamorphosis: The dramatic developmental changes during the pupal stage are orchestrated by fluctuations in ecdysteroid levels.

Any disruption in the biosynthetic pathway leading to or from this compound would lead to developmental arrest and mortality, highlighting its critical, albeit indirect, physiological significance.

Putative Functions in Plant Defense Mechanisms via Phytoecdysteroid Production

Interestingly, the ecdysteroid biosynthesis pathway is not exclusive to arthropods. Many plant species synthesize a vast array of structurally diverse ecdysteroids, known as phytoecdysteroids. These plant-derived compounds are recognized as a sophisticated defense mechanism against phytophagous (plant-eating) insects. nih.gov

When ingested by an unsuspecting insect herbivore, phytoecdysteroids mimic the insect's own molting hormones. nih.govnih.gov This leads to a disruption of the finely tuned endocrine system of the insect, causing premature and incomplete molting, feeding deterrence, developmental abnormalities, and ultimately, death. nih.govnih.gov

Research has identified this compound as a key intermediate in the synthesis of these defensive phytoecdysteroids. For example, studies in the hairy roots of Ajuga reptans var. atropurpurea (Lamiaceae) have shown that cholesterol is converted into this compound, which is then efficiently metabolized to produce 20-hydroxyecdysone. nih.gov This suggests that plants have co-opted this specific steroidal pathway for their own protection.

Table 2: Selected Plants Known to Produce Phytoecdysteroids

Plant Species Family Relevance
Ajuga reptans Lamiaceae Biosynthetic pathway involving this compound has been studied. nih.gov
Spinacia oleracea (Spinach) Amaranthaceae A well-known source of phytoecdysteroids.
Chenopodium quinoa (Quinoa) Amaranthaceae Contains a variety of phytoecdysteroids.
Achyranthes bidentata Amaranthaceae A traditional medicinal herb rich in ecdysteroids. nih.gov
Serratula coronata Asteraceae Known for its high concentration of 20-hydroxyecdysone. nih.gov

Implications in Broader Sterol Homeostasis and Intermediary Metabolism

Beyond its defined role in ecdysteroid synthesis, the structure of this compound places it within the broader context of sterol metabolism. Sterols are a class of lipids essential for the structural integrity of cell membranes and as precursors to a multitude of signaling molecules, including steroid hormones and bile acids.

The conversion of a common sterol like cholesterol into this compound involves significant structural modifications, including the introduction of a ketone at the C-6 position and the establishment of the characteristic 7-ene double bond. These enzymatic transformations are fundamental to altering the biological activity of the sterol backbone.

While this compound is not a major end-product in vertebrate metabolism, its formation highlights key enzymatic capabilities for sterol modification. The enzymes responsible for its synthesis are part of a larger toolkit that organisms use to maintain sterol homeostasis, converting dietary sterols into necessary structural components or bioactive molecules. For instance, the metabolism of related compounds like 3beta-hydroxy-5-cholestenoic acid and 7alpha-hydroxy-3-oxo-4-cholestenoic acid are part of the pathway for bile acid synthesis in humans, which is crucial for lipid digestion and cholesterol elimination. researchgate.net The existence of this compound in certain biological systems underscores the diverse evolutionary paths of sterol utilization.

Advanced Research Perspectives and Future Directions

Elucidation of Remaining Uncharacterized Enzymatic Steps and Gene Identification in its Biosynthesis

The biosynthetic pathway of 3beta-Hydroxy-5beta-cholest-7-en-6-one is not fully characterized, but it is hypothesized to be an intermediate in the metabolic transformation of cholesterol or other related sterols. The formation of this compound likely involves a series of enzymatic reactions that are part of broader steroid metabolic networks.

One of the key enzymes implicated in its formation is 3-beta-hydroxysteroid dehydrogenase/delta 5-4 isomerase (3β-HSD) . This enzyme is crucial for the biosynthesis of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens, as it catalyzes the conversion of delta-5-hydroxy steroids to delta-4-keto steroids. nih.govnih.gov The gene encoding this enzyme, HSD3B2, is predominantly expressed in the adrenal glands and gonads. genecards.orgmedlineplus.gov Mutations in the HSD3B2 gene can lead to 3β-HSD deficiency, a form of congenital adrenal hyperplasia, which underscores the enzyme's critical role in steroidogenesis. medlineplus.gov

The biosynthesis of this compound likely originates from cholesterol, with lathosterol (B1674540) (5α-cholest-7-en-3β-ol) being a key precursor in the cholesterol biosynthesis pathway. sigmaaldrich.comebi.ac.uk The conversion of lathosterol involves several enzymatic steps, and it is within these complex pathways that uncharacterized reactions leading to this compound may exist. For instance, in insects, the conversion of cholesterol to ecdysteroids, which are crucial for molting and development, involves a series of hydroxylations and oxidations catalyzed by cytochrome P450 enzymes (CYPs). researchgate.net It is plausible that analogous, yet uncharacterized, enzymatic steps exist in other organisms for the production of this compound.

Future research in this area will need to focus on identifying the specific enzymes and the corresponding genes responsible for each step in the conversion of cholesterol or lathosterol to this compound. This will likely involve a combination of techniques, including:

Metabolomic analysis of tissues and cells to identify potential precursors and downstream metabolites.

Enzyme assays with purified or recombinant enzymes to test their activity on hypothesized substrates.

Gene silencing (e.g., using siRNA or CRISPR/Cas9) to identify genes whose disruption affects the production of the compound.

Comparative genomics to identify homologous genes in different species that may be involved in similar metabolic pathways.

The table below summarizes some of the key enzymes and genes that are likely involved in the biosynthesis of this compound and related steroids.

Enzyme/GeneFunctionPotential Role in Biosynthesis
3β-HSD (HSD3B2) Catalyzes the conversion of delta-5-hydroxy steroids to delta-4-keto steroids. nih.govnih.govgenecards.orgLikely involved in the oxidation of a 3-beta-hydroxy group in a precursor molecule.
Cytochrome P450 enzymes (CYPs) A large family of enzymes involved in the metabolism of a wide range of compounds, including steroids. researchgate.netMay catalyze hydroxylation and oxidation reactions at various positions on the steroid nucleus.
Lathosterol 5-desaturase (SC5D) Converts lathosterol to 7-dehydrocholesterol (B119134) in the cholesterol biosynthesis pathway. ebi.ac.ukA key enzyme in the pathway that produces potential precursors to this compound.

Investigation of Regulatory Mechanisms Governing the Production and Turnover of this compound

The production and turnover of steroid hormones are tightly regulated to maintain homeostasis. The regulatory mechanisms governing this compound are likely to be complex and involve multiple levels of control.

The expression of 3β-HSD, a key enzyme in its potential biosynthesis, is regulated by various factors in a tissue-specific manner. nih.gov For example, in the adrenal glands, its expression is influenced by adrenocorticotropic hormone (ACTH) and angiotensin II. nih.gov At the transcriptional level, nuclear receptors such as steroidogenic factor 1 (SF-1) play a crucial role in controlling the expression of the human HSD3B2 gene. nih.gov

The turnover of ketosteroids is another important aspect of their regulation. 17-ketosteroids, which are metabolites of androgens and other adrenal steroids, are excreted in the urine, and their levels can be influenced by various physiological and pathological conditions. ucsfhealth.orgathenslab.gr For instance, stress and certain cancers can lead to increased levels of 17-ketosteroids. ucsfhealth.org It is plausible that this compound is also subject to similar metabolic clearance pathways.

Future research should aim to:

Identify the specific hormones, growth factors, and signaling molecules that regulate the expression of enzymes involved in the biosynthesis of this compound.

Investigate the role of nuclear receptors and transcription factors in controlling the genes responsible for its production.

Characterize the metabolic pathways responsible for the degradation and excretion of this compound and determine the factors that influence its turnover rate.

The table below outlines potential regulatory factors and their hypothesized effects on the production of this compound.

Regulatory FactorTypeHypothesized Effect on Production
Adrenocorticotropic hormone (ACTH) HormoneMay stimulate production by upregulating 3β-HSD expression in the adrenal glands. nih.gov
Angiotensin II HormoneCould also influence production through its effects on adrenal steroidogenesis. nih.gov
Steroidogenic factor 1 (SF-1) Transcription FactorLikely a key transcriptional regulator of the genes involved in its biosynthesis. nih.gov

Development of Novel Biochemical Probes and Enzyme Inhibitors Targeting its Metabolic Pathways

To fully understand the biological roles of this compound, it is essential to develop tools that can be used to study its metabolic pathways and interactions within the cell. These tools include biochemical probes and specific enzyme inhibitors.

Biochemical probes , such as fluorescently labeled analogs, can be used to visualize the subcellular localization and trafficking of this compound in living cells. biorxiv.org For example, novel heterocyclic sterol probes have been developed to monitor cholesterol trafficking and have shown promise in studying lysosomal storage disorders. biorxiv.org Similar strategies could be employed to create probes for this compound, which would be invaluable for studying its uptake, transport, and accumulation in different cellular compartments.

Enzyme inhibitors are powerful tools for dissecting metabolic pathways and for understanding the function of specific enzymes. A number of inhibitors have been developed for enzymes in the cholesterol biosynthesis pathway. researchgate.netmdpi.com For instance, azasteroids have been shown to be potent inhibitors of 3β-HSD. nih.gov The development of highly specific inhibitors for the enzymes involved in the biosynthesis of this compound would allow researchers to manipulate its levels in cells and organisms and to study the resulting physiological consequences.

Future efforts in this area should focus on:

The rational design and synthesis of fluorescently labeled analogs of this compound that retain their biological activity.

The screening of small molecule libraries to identify novel and specific inhibitors of the enzymes involved in its metabolic pathway.

The use of these probes and inhibitors in cellular and animal models to investigate the functional roles of this compound.

The following table provides examples of existing probes and inhibitors for related pathways that could serve as a basis for developing tools for this compound research.

ToolTarget/ApplicationPotential for this compound Research
Fluorescent Sterol Probes Cholesterol trafficking and localization. biorxiv.orgDevelopment of similar probes to visualize the cellular dynamics of this compound.
Azasteroids Inhibition of 3β-HSD. nih.govCould be used to block the production of this compound and study the resulting effects.
Colestolone Inhibition of cholesterol synthesis. researchgate.netCould be investigated for its effects on the metabolic pathway of this compound.

Interdisciplinary Studies on its Molecular Interactions and Signaling Cascades in Biological Systems

Sterols and their metabolites are not just structural components of membranes; they are also important signaling molecules that can modulate the activity of various proteins and signaling pathways. This compound may have similar signaling functions, and interdisciplinary studies will be crucial for uncovering these roles.

Sterols can interact with a variety of proteins, including nuclear receptors, ion channels, and enzymes. For example, cholesterol itself is a precursor to steroid hormones that bind to nuclear receptors and regulate gene expression. nih.gov It is possible that this compound or its metabolites can also act as ligands for nuclear receptors or other signaling proteins.

In insects, ecdysteroids, which are structurally related to this compound, are critical signaling molecules that regulate development and molting through the ecdysone (B1671078) receptor, a nuclear receptor. nih.gov This suggests that this compound could be involved in similar signaling cascades in other organisms.

Future research in this area will require a collaborative approach, bringing together expertise from biochemistry, molecular biology, cell biology, and physiology. Key research questions to address include:

What are the protein targets of this compound?

Does it bind to any known nuclear receptors or other signaling proteins?

What are the downstream effects of its interaction with these proteins?

Is it involved in any known signaling pathways, such as the Hedgehog or Wnt pathways?

By addressing these questions, researchers can begin to build a comprehensive picture of the biological functions of this compound and its role in health and disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.